molecular formula C11H23NO3 B065367 Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester CAS No. 185426-15-7

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester

Cat. No. B065367
M. Wt: 217.31 g/mol
InChI Key: SNUHPBDOMJLBAW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester, also known as tert-butyl (2R)-2-hydroxy-3,3-dimethylbutylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase, in insects and plants. In cancer cells, it is believed to be activated by certain enzymes, leading to the release of cytotoxic agents that induce cell death.

Biochemical And Physiological Effects

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester has been shown to have both biochemical and physiological effects. In insects and plants, it has been shown to inhibit the activity of certain enzymes, leading to a disruption of normal physiological processes. In cancer cells, it has been shown to induce cell death through the release of cytotoxic agents.

Advantages And Limitations For Lab Experiments

One advantage of using carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester in lab experiments is its potential as a prodrug for the treatment of cancer and other diseases. It is also relatively easy to synthesize and has a high purity level. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester. One area of research is to further investigate its potential as a prodrug for the treatment of cancer and other diseases. Another area of research is to explore its potential as a polymer modifier and plasticizer in materials science. Additionally, more research is needed to fully understand its mechanism of action and to determine its effects in different experimental settings.

Synthesis Methods

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester can be synthesized through the reaction of Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester isocyanate with (2R)-2-hydroxy-3,3-dimethylbutyric acid in the presence of a catalyst. The resulting compound is a white crystalline powder with a melting point of 58-60°C.

Scientific Research Applications

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been investigated as a potential insecticide and herbicide due to its ability to inhibit the activity of certain enzymes in insects and plants. In medicine, it has been studied for its potential use as a prodrug for the treatment of cancer and other diseases. In materials science, it has been investigated for its potential use as a polymer modifier and plasticizer.

properties

CAS RN

185426-15-7

Product Name

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m0/s1

InChI Key

SNUHPBDOMJLBAW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)O

SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)O

synonyms

Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

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